Her2-IN-12 -

Her2-IN-12

Catalog Number: EVT-15022722
CAS Number:
Molecular Formula: C17H18BrN5O2S
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Her2-IN-12 is a novel compound developed as an inhibitor targeting the human epidermal growth factor receptor 2 (HER2), a protein that is overexpressed in certain types of breast cancer. The compound has been synthesized and evaluated for its potential anticancer properties, specifically its ability to inhibit HER2 activity. This is particularly relevant in the context of therapies for HER2-positive breast cancer, where effective inhibition can lead to improved patient outcomes.

Source and Classification

Her2-IN-12 is classified as a small molecule inhibitor within the category of anti-cancer agents. Its synthesis and biological evaluation have been documented in various scientific studies, highlighting its potential as a therapeutic agent against HER2-positive tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Her2-IN-12 has been achieved through several methods, including microwave-assisted organic synthesis. This approach allows for rapid reaction times and high yields. Key steps in the synthesis involve:

  1. Reagents: The synthesis typically utilizes anhydrous solvents such as dichloromethane, along with reagents like triethylamine and various sulfonyl chlorides.
  2. Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at controlled temperatures (typically around 110 °C) to facilitate the reaction process efficiently.
  3. Purification: Following the reaction, the product is purified using flash chromatography techniques, employing solvent systems like ethyl acetate and hexane to isolate the desired compound .

The methods employed ensure that Her2-IN-12 is synthesized with high purity and yield, making it suitable for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of Her2-IN-12 features a complex arrangement that includes a benzoxazepine core, which is significant for its biological activity. The specific structural characteristics include:

  • Molecular Formula: The compound's molecular formula contributes to its interactions with the HER2 protein.
  • 3D Configuration: Computational modeling has been utilized to predict the binding affinity of Her2-IN-12 to HER2, suggesting that its spatial configuration plays a crucial role in its inhibitory effects .

Nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the structure of Her2-IN-12, providing detailed insights into its molecular characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

Her2-IN-12 undergoes specific chemical reactions that are critical for its function as a HER2 inhibitor. Key reactions include:

  1. Binding Interactions: The compound interacts with the HER2 receptor through non-covalent interactions, which are essential for inhibiting receptor signaling.
  2. Stability Studies: Chemical stability under physiological conditions has been assessed to ensure that Her2-IN-12 remains effective in biological environments.

These reactions highlight the importance of both the chemical structure and the environmental conditions in which Her2-IN-12 operates .

Mechanism of Action

Process and Data

The mechanism by which Her2-IN-12 exerts its effects involves:

  • Inhibition of HER2 Signaling: By binding to the extracellular domain of HER2, Her2-IN-12 prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  • Impact on Cell Growth: Studies have demonstrated that treatment with Her2-IN-12 results in reduced cell viability in HER2-overexpressing cell lines, indicating its potential effectiveness as an anticancer agent .

Data from cellular assays support these findings, showcasing significant reductions in tumor cell proliferation upon treatment with Her2-IN-12.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Her2-IN-12 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows varying solubility profiles depending on the solvent used, which is crucial for formulation into therapeutic agents.
  • Stability: Stability tests indicate that Her2-IN-12 maintains integrity under various pH conditions, suggesting it could be viable for oral or injectable formulations.

These properties are essential for determining the optimal delivery methods for clinical applications .

Applications

Scientific Uses

Her2-IN-12 holds promise in several scientific applications:

  1. Cancer Therapy: As a targeted therapy for HER2-positive breast cancer, it may be used alone or in combination with other treatments to enhance therapeutic efficacy.
  2. Research Tool: The compound can serve as a valuable tool in research settings to study HER2 signaling pathways and develop further inhibitors or combination therapies.

The ongoing research into Her2-IN-12 aims to elucidate its full potential in clinical settings, paving the way for new therapeutic strategies against HER2-positive malignancies .

HER2 Oncogenic Signaling Pathways & Therapeutic Targeting Rationale

HER2/ERBB2 Receptor Biology in Malignant Transformation

HER2 (ERBB2) is a ligandless receptor tyrosine kinase (RTK) belonging to the epidermal growth factor receptor (EGFR) family, which includes EGFR/HER1, HER3, and HER4. Unlike other family members, HER2 lacks a known ligand-binding domain and instead adopts a constitutively active extracellular conformation that facilitates dimerization. This structural uniqueness allows HER2 to serve as the preferred dimerization partner for other HER receptors, particularly HER3. The HER2-HER3 heterodimer is the most potent signaling complex in the family, driving robust activation of downstream oncogenic pathways such as PI3K/AKT and MAPK/ERK [5] [9].

HER2 amplification—occurring in ~20% of breast cancers—leads to receptor overexpression (up to 2 million copies/cell), destabilizing the equilibrium between phosphorylated (active) and dephosphorylated HER2 states. This disruption results in ligand-independent, persistent kinase activity that promotes uncontrolled cell proliferation, survival, and metastasis [5] [6]. HER2 amplification is an early event in carcinogenesis, detectable in ~50% of ductal carcinoma in situ (DCIS) lesions, though only a subset progresses to invasive disease [5].

Table 1: HER Receptor Family Members and Their Properties

ReceptorLigand BindingTyrosine Kinase ActivityPreferred Dimer PartnerKey Signaling Pathways
EGFR/HER1Yes (EGF, TGF-α)YesHER2MAPK, PI3K/AKT
HER2NoneYesHER3PI3K/AKT, MAPK
HER3Yes (Heregulin)NoHER2PI3K/AKT
HER4Yes (Heregulin)YesHER2MAPK, PLCγ

Molecular Mechanisms of HER2-Driven Tumorigenesis

HER2-driven tumorigenesis involves multiple transformation mechanisms:

  • Dimerization-Driven Activation: HER2 overexpression enables spontaneous homodimerization or ligand-induced heterodimerization (e.g., with HER3). Dimerization triggers trans-autophosphorylation of intracellular tyrosine residues, creating docking sites for adaptor proteins (e.g., GRB2, SHC) that activate downstream effectors [6] [9].
  • Downstream Pathway Activation:
  • The PI3K/AKT pathway is potently activated via HER2-HER3 dimers. HER3 recruits PI3K through six p85 binding sites, leading to AKT-mediated suppression of apoptosis and enhanced cell survival [5] [8].
  • The MAPK/ERK pathway drives cell cycle progression and proliferation through RAS-RAF-MEK-ERK cascade activation [6] [9].
  • Cross-Talk with Other Pathways: HER2 signaling intersects with estrogen receptor (ER), Wnt/β-catenin, and NF-κB pathways. For example, HER2 phosphorylates ERα, rendering ER⁺/HER2⁺ breast cancers resistant to endocrine therapy [5] [2].
  • Oncogenic Mutations: While rare in breast cancer, HER2 kinase domain mutations (e.g., V777L, L755S) cause constitutive activation and are prevalent in NSCLC. Truncated isoforms like p95-HER2 (lacking the extracellular domain) exhibit hyperactive kinase function and confer resistance to monoclonal antibodies [6] [9].

Table 2: Key Mechanisms of HER2-Mediated Transformation

MechanismBiological ConsequenceTherapeutic Challenge
HER2-HER3 HeterodimerPotent PI3K/AKT activation → Cell survivalResistance to single-agent HER2 inhibitors
P95-HER2 ExpressionConstitutive kinase activity; Evades antibody-based targetingTrastuzumab resistance
Cross-Talk with ERER phosphorylation → Endocrine therapy resistanceReduced efficacy of tamoxifen/AIs
HER2 Kinase Domain Mut.Ligand-independent signalingSensitivity to TKIs over mAbs

HER2 Amplification Patterns Across Solid Tumor Lineages

HER2 aberrations (amplification/overexpression/mutations) exhibit lineage-specific prevalence and clinicopathological implications:

  • Breast Cancer: 15–30% of cases show HER2 amplification, correlating with aggressive histology (high grade, aneuploidy), low ER/PR expression, and metastatic propensity to the brain/viscera. HER2⁺ tumors initially conferred poor prognosis, but targeted therapies have dramatically improved outcomes [2] [5].
  • Gastric/Gastroesophageal Cancer: 4.4–53.4% exhibit HER2 amplification, though expression is heterogeneous (focal/intratumoral variability). This complicates diagnostic accuracy and predicts variable treatment responses [2] [9].
  • Other Cancers:
  • NSCLC: 4% harbor HER2 mutations (exon 20 insertions) or amplification, linked to brain metastasis risk [9].
  • Colorectal Cancer: HER2 amplification occurs in 3–5% of cases, predominantly in KRAS/BRAF wild-type tumors [9].
  • Biliary Tract, Bladder, and Ovarian Cancers: Show HER2 overexpression in subsets (10–40%), often associated with poor prognosis [2] [9].

Table 3: HER2 Alteration Prevalence Across Solid Tumors

Tumor TypePrevalence of HER2 AlterationsKey Clinicopathological Associations
Breast Cancer20–30%High grade, aneuploidy, CNS metastasis
Gastric/GEJ Cancer4.4–53.4%Heterogeneity, intestinal histotype
NSCLC4% (mutations/amplification)Exon 20 insertions, brain metastasis
Colorectal Cancer3–5% (amplification)KRAS/BRAF wild-type status
Ovarian Cancer20–40% (overexpression)Serous subtype, advanced stage

Structural Basis for HER2 Kinase Inhibition Strategies

HER2-targeted therapeutics exploit structural vulnerabilities in three domains:

  • Extracellular Domain (ECD): Monoclonal antibodies (mAbs) like trastuzumab bind subdomain IV (ECD IV), sterically blocking dimerization and inducing antibody-dependent cellular cytotoxicity (ADCC). Pertuzumab binds subdomain II (ECD II), preventing heterodimerization with HER3 [6] [9].
  • Intracellular Kinase Domain: Tyrosine kinase inhibitors (TKIs) compete with ATP in the kinase pocket, suppressing phosphorylation. HER2-IN-12 is a TKI that binds the catalytic site, inhibiting HER2 with an IC₅₀ of 121 nM [1] [6]. Its molecular scaffold (C₁₇H₁₈BrN₅O₂S) facilitates interactions with critical residues in the ATP-binding cleft, halting downstream signaling [1].
  • Dimerization Interfaces: Bispecific antibodies (e.g., ZW25) target both ECD II and IV, achieving superior blockade of HER2-HER3 dimerization [9].

Structural studies reveal that HER2 inhibitors fall into two classes:

  • Type I Inhibitors: Bind active kinase conformation (e.g., lapatinib).
  • Type II Inhibitors: Bind inactive conformation (e.g., neratinib).HER2-IN-12’s exact binding mode remains under investigation, but its broad cytotoxicity across breast (MCF-7), hepatic (HepG2), and cervical (HeLa) cancer lines (IC₅₀: 3.65–21.89 µM) underscores its pan-HER2 inhibition potential [1] [9].

Table 4: HER2-Targeted Therapeutic Classes and Mechanisms

Therapeutic ClassTarget SiteRepresentative AgentsPrimary Mechanism of Action
Monoclonal AntibodiesECD IVTrastuzumabBlocks dimerization; ADCC
Monoclonal AntibodiesECD IIPertuzumabPrevents heterodimerization (HER2-HER3)
TKIs (Type I/II)Kinase DomainLapatinib, Neratinib, HER2-IN-12ATP competition → Phosphorylation inhibition
Bispecific AntibodiesECD II + ECD IVZW25Dual epitope targeting → Enhanced dimer blockade
ADCsECD IV + payload deliveryT-DM1, T-DXdTargeted cytotoxicity via internalization

Properties

Product Name

Her2-IN-12

IUPAC Name

5-(4-bromophenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide

Molecular Formula

C17H18BrN5O2S

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C17H18BrN5O2S/c18-12-3-1-11(2-4-12)15-13(9-22-5-7-25-8-6-22)20-17-23(15)14(10-26-17)16(24)21-19/h1-4,10H,5-9,19H2,(H,21,24)

InChI Key

TXZRYLZHQIMGPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(N3C(=CSC3=N2)C(=O)NN)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.